molecular formula C17H23N7O3 B15115451 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione

3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B15115451
M. Wt: 373.4 g/mol
InChI Key: GYHGRQPVRFYMLB-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a purine derivative linked to an imidazolidine-2,4-dione structure. Compounds of this nature often exhibit significant biological activity and can be of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione likely involves multiple steps, including the formation of the purine derivative, the piperidine ring, and the imidazolidine-2,4-dione core. Typical synthetic routes may involve:

    Formation of the purine derivative: This can be achieved through nucleophilic substitution reactions.

    Formation of the piperidine ring: This may involve cyclization reactions.

    Formation of the imidazolidine-2,4-dione core: This can be synthesized through condensation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This may involve:

    Catalysts: To increase reaction rates.

    Solvents: To dissolve reactants and control reaction environments.

    Temperature and Pressure Control: To optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could occur at the imidazolidine-2,4-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a candidate for drug development, particularly if it exhibits pharmacological activity.

    Industry: In the production of specialized chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may:

    Bind to enzymes or receptors: Affecting their activity.

    Interact with DNA or RNA: Influencing gene expression or replication.

    Modulate signaling pathways: Altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Purine Derivatives: Such as caffeine or theobromine.

    Imidazolidine-2,4-dione Derivatives: Such as hydantoin.

Uniqueness

The uniqueness of 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione lies in its specific structure, which combines features of both purine and imidazolidine-2,4-dione derivatives, potentially leading to unique biological activities and applications.

For precise and detailed information, consulting scientific literature and databases would be necessary

Properties

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-[1-(9-methylpurin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C17H23N7O3/c1-21-11-20-14-15(21)18-10-19-16(14)22-5-3-12(4-6-22)24-9-13(25)23(17(24)26)7-8-27-2/h10-12H,3-9H2,1-2H3

InChI Key

GYHGRQPVRFYMLB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4CC(=O)N(C4=O)CCOC

Origin of Product

United States

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